

# An In-Depth Technical Guide to Bromochloroiodomethane: Properties, Synthesis, and Reactivity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Bromochloroiodomethane*

Cat. No.: *B1594204*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bromochloroiodomethane** ( $\text{CHBrClI}$ ) is a trihalomethane, a class of organic compounds characterized by a single carbon atom bonded to three halogen atoms and one hydrogen atom. [1] This particular molecule is notable for its chirality, arising from the presence of four different substituents (hydrogen, bromine, chlorine, and iodine) on a central carbon atom, making it a subject of interest in stereochemistry.[2] Primarily utilized as a reagent in organic synthesis, its unique combination of halogens imparts distinct chemical reactivity, allowing for its application as a building block in the construction of more complex molecular architectures.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of **bromochloroiodomethane**, detailed synthesis protocols, and an exploration of its reactivity, stability, and safety considerations.

## Physical and Spectroscopic Properties

**Bromochloroiodomethane** is a light-sensitive, colorless to pale yellow liquid with a relatively high density.[1][3] It is poorly soluble in water but exhibits good solubility in common organic solvents.[1] A summary of its key physical properties is presented in the table below.

| Property            | Value                  | Source(s) |
|---------------------|------------------------|-----------|
| Molecular Formula   | CHBrClI                | [4]       |
| Molar Mass          | 255.28 g/mol           | [4]       |
| Appearance          | Light-sensitive liquid | [1]       |
| Density             | 2.9 g/cm <sup>3</sup>  | [1]       |
| Boiling Point       | 157.4 °C               | [1]       |
| Solubility in water | Poorly soluble         | [1]       |
| CAS Number          | 34970-00-8             | [4]       |

## Spectroscopic Data

The characterization of **bromochloroiodomethane** relies on various spectroscopic techniques.

**Mass Spectrometry:** The mass spectrum of **bromochloroiodomethane** shows characteristic isotopic patterns due to the presence of bromine and chlorine. Key fragments and their mass-to-charge ratios (m/z) have been identified, including the molecular ion peak.

## Chemical Properties and Reactivity

The chemical behavior of **bromochloroiodomethane** is largely dictated by the presence of three different carbon-halogen bonds. The relative weakness of the C-I bond compared to the C-Br and C-Cl bonds plays a significant role in its reactivity profile.

## Nucleophilic Substitution Reactions

**Bromochloroiodomethane** is susceptible to nucleophilic attack, primarily at the carbon atom. The electron-withdrawing nature of the three halogen atoms creates a partial positive charge on the carbon, making it an electrophilic center. The general order of leaving group ability for the halogens is I > Br > Cl, meaning that iodide is the most likely to be displaced in a nucleophilic substitution reaction.

**Reaction with Amines:** Primary and secondary amines, acting as nucleophiles, are expected to react with **bromochloroiodomethane**. This reaction typically proceeds via a series of

nucleophilic substitution steps, potentially leading to a mixture of mono-, di-, and tri-substituted amine products, and ultimately to the formation of a quaternary ammonium salt.[5][6] The initial reaction would involve the displacement of one of the halogens, most likely iodine, by the amine.



Figure 1: Proposed reaction of bromochloroiodomethane with a primary amine.

[Click to download full resolution via product page](#)

Caption: Proposed reaction of **bromochloroiodomethane** with a primary amine.

Reaction with Alkoxides: Alkoxides, such as sodium methoxide ( $\text{NaOMe}$ ) and potassium tert-butoxide ( $\text{K-OtBu}$ ), are strong bases and potent nucleophiles. Their reaction with **bromochloroiodomethane** can lead to either substitution or elimination products. With a less sterically hindered alkoxide like methoxide, nucleophilic substitution to form an ether is a likely pathway.[7] In contrast, a bulky base like potassium tert-butoxide is more likely to induce an elimination reaction, although the specific products would depend on the reaction conditions.[8] [9]

## Carbene Precursor

Like other trihalomethanes, **bromochloroiodomethane** can serve as a precursor to carbenes. [2] Treatment with a strong, non-nucleophilic base can lead to deprotonation, followed by the elimination of a halide ion to generate a dihalocarbene. Given the leaving group abilities, the formation of bromochlorocarbene ( $:\text{CBrCl}$ ) through the loss of an iodide ion is a plausible pathway.[2] This highly reactive intermediate can then participate in various reactions, such as cyclopropanation of alkenes.

I<sup>-</sup>

Base



Figure 2: Formation of bromochlorocarbene from bromochloroiodomethane.

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Bromochloroiodomethane | 34970-00-8 | Benchchem [benchchem.com]
- 3. CAS 34970-00-8: bromo(chloro)iodomethane | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. brainly.com [brainly.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reagent Friday: Potassium tert-butoxide [KOC(CH<sub>3</sub>)<sub>3</sub>] [bzchemicals.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Bromochloroiodomethane: Properties, Synthesis, and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594204#physical-and-chemical-properties-of-bromochloroiodomethane]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)